Product packaging for Methyl 3-oxotetracosanoate(Cat. No.:CAS No. 14531-37-4)

Methyl 3-oxotetracosanoate

Cat. No.: B080733
CAS No.: 14531-37-4
M. Wt: 396.6 g/mol
InChI Key: UVBMUHRWLWRMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Methyl 3-Oxotetracosanoate within the Context of Long-Chain Fatty Acid Esters

This compound is a long-chain fatty acid ester, a class of organic molecules characterized by a long aliphatic chain. Specifically, it is the methyl ester of 3-oxotetracosanoic acid, indicating a 24-carbon backbone with a ketone group at the third carbon position and a methyl ester at the carboxyl end. Its chemical formula is C25H48O3 nih.gov.

Long-chain fatty acid esters are fundamental components of various lipids and play crucial roles in cellular biology and metabolism. They are involved in energy storage, membrane structure, and cell signaling pathways thegoodscentscompany.comacs.org. The presence of the keto group in this compound, as in other β-keto esters, makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical transformations.

Significance in Contemporary Chemical and Biological Research

The significance of this compound in contemporary research stems from its identification as a naturally occurring compound and its utility in analytical chemistry. Its presence has been noted in biological systems, suggesting a potential role in biochemical pathways researchgate.net. For instance, it has been identified as one of the antifungal compounds that accumulate in onion sets (Allium cepa L.) after treatment with the fungus Trichoderma harzianum, indicating a possible role in plant defense mechanisms researchgate.net.

In the field of chemical analysis, the characterization of molecules like this compound is important for the development of techniques such as computer-assisted structure identification from mass spectrometry data. Its mass spectrum serves as a reference point in databases used to identify unknown compounds in complex mixtures acs.org.

Scope and Objectives of Academic Inquiry

Current academic inquiry into this compound and related long-chain β-keto esters focuses on several key areas. A primary objective is the development of efficient synthetic routes to produce these molecules in the laboratory. Research into the synthesis of similar compounds, such as ethyl 3-oxotetracosanoate, provides a framework for these investigations oup.com.

Furthermore, researchers are interested in elucidating the full range of biological activities of this compound. Given its identification in a plant-fungus interaction, studies are aimed at understanding its specific antifungal properties and its broader role in plant biochemistry researchgate.net. The investigation into the biological effects of various fatty acid methyl esters, such as their antimicrobial and anti-inflammatory potential, provides a basis for exploring the pharmacological applications of this compound jmaterenvironsci.com.

Detailed Research Findings

Synthesis and Chemical Properties

While specific synthesis routes for this compound are not extensively detailed in the available literature, the synthesis of its close analog, ethyl 3-oxotetracosanoate, has been described. This synthesis involves the reaction of diethyl malonate with magnesium and subsequent treatment with docosanoyl chloride, followed by decarboxylation to yield the target β-keto ester oup.com. This general approach, known as a malonic ester synthesis followed by acylation and decarboxylation, is a common method for producing β-keto esters and is applicable for the synthesis of the methyl ester as well.

The chemical properties of this compound are dictated by its long alkyl chain, which imparts significant lipophilicity, and the reactive β-keto ester functionality. This functional group can undergo a variety of chemical reactions, including alkylation, acylation, and reduction.

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

PropertyMethyl 3-oxododecanoate (B1238196)Methyl 3-oxotetradecanoateThis compound
Molecular FormulaC13H24O3 nih.govC15H28O3 nih.govC25H48O3 nih.gov
Molecular Weight228.33 g/mol nih.gov256.38 g/mol nih.gov396.6 g/mol
IUPAC Namemethyl 3-oxododecanoate nih.govmethyl 3-oxotetradecanoate nih.govThis compound

Note: Some properties for this compound are estimated based on its structure and comparison with shorter-chain analogs.

Biological Findings

The most significant biological finding related to this compound is its identification as an antifungal compound in onion sets. In a 2011 study investigating biological control methods for black mold disease in onions, researchers found that seed treatment with the fungal antagonist Trichoderma harzianum (isolate TRIC8) led to the accumulation of several antifungal compounds in the resulting onion bulbs. Among the compounds identified via gas chromatography-mass spectrometry (GC-MS) was this compound researchgate.net. This finding suggests that the compound is part of the onion's induced defense response against pathogenic fungi, highlighting a potential application in agriculture as a natural fungicide or as a marker for disease resistance.

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48O3 B080733 Methyl 3-oxotetracosanoate CAS No. 14531-37-4

Properties

CAS No.

14531-37-4

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

methyl 3-oxotetracosanoate

InChI

InChI=1S/C25H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28-2/h3-23H2,1-2H3

InChI Key

UVBMUHRWLWRMKS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)OC

Origin of Product

United States

Natural Occurrence and Biological Context

Identification and Distribution in Biological Matrices

Methyl 3-oxotetracosanoate has been successfully isolated from the root extract of Pentadesma butyracea, a plant traditionally used in western Cameroon for treating fungal infections. The identification of this compound was achieved through bio-guided fractionation of the plant extract, which exhibited a broad spectrum of antifungal activity. Spectroscopic analysis confirmed the structure of the isolated compound. This was the first reported instance of isolating this compound from a plant source. Alongside it, ethyl 3-oxotetracosanoate was also identified as an active principle in the same extract.

While direct detection of this compound in environmental samples like sediments is not extensively documented in the provided search results, the presence of related long-chain keto-acids and esters is a known phenomenon. These types of compounds are recognized as components of organic matter in various sedimentary environments. Their presence is often linked to the microbial and chemical degradation of organic material from both terrestrial and aquatic sources. The esterification of these keto-acids can occur through natural processes within these environmental matrices.

The isolation of this compound from Pentadesma butyracea suggests an ecological role for this compound in plant defense. The production of antifungal metabolites is a common strategy employed by plants to protect themselves from pathogenic fungi. The distribution of this compound may be specific to certain plant species or families, reflecting unique biosynthetic pathways. The traditional use of the plant's root extract for treating fungal ailments further points to the compound's significant biological activity in its natural context.

Proposed Biological Roles and Mechanisms of Action

The primary biological role attributed to this compound is its antifungal activity. The crude root extract of Pentadesma butyracea, containing this compound, demonstrated a broad antifungal spectrum against a panel of ten pathogenic fungi, which included yeasts, dermatophytes, and moulds. Importantly, the antifungal activity of the isolated this compound was found to be of the same order as that of the crude extract, indicating it is a major active principle. This suggests a direct role for the compound in the plant's defense mechanism against fungal pathogens.

As a naturally occurring compound with potent antifungal properties, this compound is considered a bioactive metabolite. Its presence in a medicinal plant highlights its potential for further investigation into its pharmacological applications. The traditional use of the plant source provides a historical basis for its bioactivity, which has now been substantiated through scientific isolation and testing of the active compound.

Biosynthetic Pathways and Precursor Chemistry

The biosynthesis of this compound is not explicitly detailed in scientific literature. However, a putative pathway can be constructed based on established principles of fatty acid and polyketide biosynthesis.

The formation of the 24-carbon backbone with a ketone at the third carbon likely involves a process analogous to fatty acid synthesis, which utilizes a decarboxylating Claisen condensation. This reaction is central to the biosynthesis of fatty acids and polyketides. nih.gov The carbon-carbon bond formation is catalyzed by condensing enzymes, which share a common three-dimensional structure. nih.gov

A plausible biosynthetic route for the acyl chain of 3-oxotetracosanoate involves the iterative extension of a starter acyl-CoA unit by two-carbon units derived from malonyl-CoA. This process is carried out by either a fatty acid synthase (FAS) complex or a polyketide synthase (PKS) system. wikipedia.org

The key steps in the putative biosynthesis are:

Chain Initiation : The synthesis would likely begin with a starter molecule, such as acetyl-CoA.

Chain Elongation : The chain is extended through successive rounds of Claisen condensation with malonyl-CoA. youtube.comlibretexts.org In each cycle, a two-carbon unit is added to the growing acyl chain. researchgate.net For a 24-carbon chain, this would require eleven elongation cycles. The enzymes responsible for this elongation are known as elongases (ELO), which are a type of condensing enzyme. researchgate.net Specific elongases exhibit substrate specificity for different chain lengths, suggesting that a particular set of elongases would be required to reach the C24 length. csic.es

Retention of the 3-Oxo Group : In typical fatty acid synthesis, the β-keto group formed after each condensation is subsequently reduced, dehydrated, and reduced again to form a saturated acyl chain. For 3-oxotetracosanoate to be formed, this reductive cycle would need to be bypassed or incomplete at the final stage, leaving the 3-oxo group intact. Polyketide synthases are known for their ability to have incomplete reductive cycles, leading to the presence of keto groups in the final product. nih.govnih.gov

Chain Termination and Methylation : Once the 24-carbon 3-oxoacyl chain is synthesized, it must be released from the enzyme complex and methylated. The thioesterase domain of fatty acid synthase is responsible for hydrolyzing the growing fatty acid chain, and it plays a critical role in determining the chain length of the released fatty acid. nih.govnih.gov The enzymatic methylation of the free carboxylic acid could then be carried out by a methyltransferase enzyme, which would likely utilize S-adenosylmethionine (SAM) as the methyl group donor. researchgate.netmdpi.com

The metabolism of long-chain keto-acids like 3-oxotetracosanoate would likely involve enzymes similar to those in fatty acid degradation (β-oxidation).

The key enzymatic steps would be:

Ester Hydrolysis : The methyl ester would first be hydrolyzed by an esterase to yield 3-oxotetracosanoic acid and methanol (B129727).

Thiolytic Cleavage : The resulting β-ketoacid would be a substrate for a β-ketoacyl-CoA thiolase. This enzyme would catalyze the cleavage of the C2-C3 bond, releasing acetyl-CoA and a C22 acyl-CoA. This reaction is essentially the reverse of the Claisen condensation used in its synthesis.

Further Oxidation : The resulting C22 acyl-CoA would then enter the standard β-oxidation pathway to be further degraded into acetyl-CoA units.

The metabolism of such long-chain keto-acids is crucial for energy production and maintaining lipid homeostasis within the cell.

Data Tables

Table 1: Key Enzyme Classes in the Putative Biosynthesis of this compound

Enzyme ClassFunctionSubstrate(s)Product(s)
Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS)Chain elongation via Claisen condensationAcetyl-CoA, Malonyl-CoA, Acyl-ACPβ-Ketoacyl-ACP
Elongase (ELO)Elongation of long-chain fatty acidsLong-chain Acyl-CoA, Malonyl-CoAVery-long-chain β-Ketoacyl-CoA
ThioesteraseHydrolysis of the acyl chain from the synthase complexAcyl-ACP/CoAFree fatty acid
MethyltransferaseAddition of a methyl group to the carboxylateS-adenosylmethionine, 3-Oxotetracosanoic acidThis compound

Table 2: Key Enzyme Classes in the Metabolism of 3-Oxotetracosanoate

Enzyme ClassFunctionSubstrate(s)Product(s)
EsteraseHydrolysis of the methyl esterThis compound, H₂O3-Oxotetracosanoic acid, Methanol
β-Ketoacyl-CoA ThiolaseCleavage of the β-ketoacyl-CoA3-Oxotetracosanoyl-CoA, Coenzyme ADocosanoyl-CoA, Acetyl-CoA

Synthetic Methodologies for Methyl 3 Oxotetracosanoate and Analogues

Chemical Synthetic Strategies

Chemical synthesis provides robust and versatile methods for the preparation of methyl 3-oxotetracosanoate and its analogs. These strategies often involve classic organic reactions adapted for long-chain substrates.

General Synthetic Approaches for Methyl Esters of Keto-Acids

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, to form a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a crossed Claisen condensation would be employed, typically involving methyl acetate and a long-chain fatty acid ester, such as methyl docosanoate. libretexts.orgmasterorganicchemistry.com

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of an ester by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. libretexts.org A key consideration in the Claisen condensation is the choice of base; to avoid transesterification side reactions, the alkoxide base should match the alcohol portion of the ester. libretexts.orgwikipedia.org

For the synthesis of long-chain β-keto esters like this compound, the solubility of the long-chain starting materials can be a challenge. The reaction is often carried out in a non-polar aprotic solvent to accommodate the long alkyl chains.

ReactionReactantsReagentsProductKey Features
Crossed Claisen Condensation Methyl acetate and Methyl docosanoateStrong base (e.g., Sodium ethoxide, Sodium hydride)This compoundForms a new C-C bond; suitable for creating the β-keto ester functionality.

Regiospecific and Stereoselective Synthesis of 3-Oxo Esters

Achieving high regiospecificity and stereoselectivity is crucial when synthesizing complex molecules. In the context of 3-oxo esters, this often involves the controlled formation of the enolate and its subsequent reaction. For regiospecific synthesis, a directed Claisen condensation can be employed where one ester is pre-treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate before the addition of the second ester. This approach minimizes self-condensation products.

Stereoselective synthesis of 3-oxo esters is particularly important when a chiral center is desired at the α- or β-position. While the synthesis of this compound itself does not inherently create a chiral center unless substituted, the reduction of the resulting ketone can lead to chiral β-hydroxy esters. The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and reaction conditions. For instance, the use of chiral reducing agents can afford enantiomerically enriched products.

Furthermore, modern catalytic methods, such as those employing transition metal complexes, can offer high levels of stereocontrol in the alkylation of β-keto esters, allowing for the introduction of chirality at the α-position. nih.gov A hybrid system of palladium and ruthenium complexes has been shown to catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, affording α-mono-substituted products with high regio-, diastereo-, and enantioselectivity. nih.gov

ApproachMethodKey Features
Regiospecific Synthesis Directed Claisen Condensation with LDAQuantitative enolate formation, minimizing side products.
Stereoselective Synthesis Asymmetric reduction of the β-keto groupUse of chiral reducing agents to produce chiral β-hydroxy esters.
Stereoselective Synthesis Catalytic asymmetric alkylationIntroduction of chirality at the α-position using transition metal catalysts. nih.gov

Targeted Functionalization and Derivatization Approaches for Extended Chain Lengths

The synthesis of very long-chain molecules like this compound often requires strategies to extend the carbon chain. One common approach is the acetoacetic ester synthesis, which allows for the elongation of an alkyl halide by three carbons. This method involves the alkylation of the enolate of a β-keto ester, followed by hydrolysis and decarboxylation.

Another powerful technique for chain extension is the Wittig reaction, which can be used to introduce a double bond that can subsequently be hydrogenated. For instance, a long-chain aldehyde can be reacted with a phosphorus ylide derived from a shorter-chain halo-ester to form a long-chain α,β-unsaturated ester. Subsequent reduction of the double bond and further chemical transformations can lead to the desired long-chain saturated β-keto ester. The synthesis of long-chain fatty acid derivatives has been achieved using the Wittig reaction and stereospecific hydrogenation of triple bonds as key steps. nih.gov

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods often proceed under mild reaction conditions and can provide access to chiral molecules with high enantiomeric purity. google.comdocumentsdelivered.com

Utilization of Biocatalytic Processes for Chiral Intermediates

Biocatalysis is particularly valuable for the synthesis of chiral intermediates that can be further elaborated to target molecules. For example, the asymmetric reduction of a prochiral β-keto ester to a chiral β-hydroxy ester can be achieved with high enantioselectivity using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae). documentsdelivered.comresearchgate.net These biocatalytic reductions are highly stereoselective, often yielding one specific stereoisomer. researchgate.netresearchgate.net

The resulting chiral β-hydroxy esters are versatile building blocks. For instance, they can be used in the synthesis of pharmaceuticals and other bioactive molecules. The stereoselectivity of these biocatalytic reductions can be influenced by the choice of microorganism or enzyme, as well as the reaction conditions.

Biocatalytic ProcessEnzyme/MicroorganismSubstrateProductKey Features
Asymmetric Reduction Ketoreductases (KREDs), Baker's YeastProchiral β-keto esterChiral β-hydroxy esterHigh enantioselectivity, mild reaction conditions. documentsdelivered.comresearchgate.netresearchgate.net

Enzyme-Mediated Acylation and Transesterification Reactions

Lipases are a class of enzymes that are widely used in organic synthesis for their ability to catalyze acylation and transesterification reactions with high chemo-, regio-, and stereoselectivity. google.com In the context of β-keto ester synthesis, lipases can be used to catalyze the transesterification of a simple β-keto ester (e.g., methyl or ethyl acetoacetate) with a long-chain alcohol. google.com

For the synthesis of a long-chain β-keto ester, a lipase such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, can be employed. google.com This enzyme can catalyze the reaction between a simple acetoacetate and a long-chain alcohol under solvent-free or organic solvent conditions. google.com The use of immobilized enzymes simplifies product purification and allows for catalyst recycling. researchgate.netnstda.or.th

Enzyme-mediated transesterification is a particularly mild method that can be advantageous when dealing with sensitive functional groups. The selectivity of lipases can also be exploited for the kinetic resolution of racemic alcohols, providing a route to enantiomerically enriched β-keto esters. google.com

Enzymatic ReactionEnzymeSubstratesProductKey Features
Transesterification Candida antarctica Lipase B (CALB)Simple β-keto ester and a long-chain alcoholLong-chain β-keto esterMild conditions, high selectivity, potential for kinetic resolution. google.com

Microbial Transformations in the Synthesis of 3-Oxo Compounds

The use of microorganisms presents a sustainable alternative to conventional chemical methods for producing esters and related 3-oxo compounds. iastate.edu Microbes utilize several biochemical pathways for ester biosynthesis, including the condensation of acyl-CoA with alcohol and the oxidation of hemiacetals. nih.gov These biological processes can be harnessed for the degradation of ketones as a carbon source or for detoxifying aldehydes. nih.gov

Engineered microorganisms have shown significant potential in producing valuable esters. For instance, both yeast (Yarrowia lipolytica) and bacteria (E. coli) have been genetically modified to produce wax esters, which are structurally related to long-chain 3-oxo esters. iastate.edu By expressing key enzymes such as fatty acyl-CoA reductase (FAR) and wax synthase (WS), researchers have successfully redirected metabolic pathways toward the synthesis of these target molecules. In one study, engineered Y. lipolytica produced 7.6 g/L of wax esters, accounting for 57% of the yeast's dry cell weight. iastate.edu A significant finding was that using lipid-based substrates, like waste cooking oil, instead of glucose, increased wax ester production by as much as 60-fold. iastate.edu

These microbial systems offer an environmentally friendly route to complex esters, avoiding the harsh chemicals and high energy consumption associated with traditional chemical synthesis. iastate.edu The enzymes involved in these microbial pathways have been isolated, and their corresponding genes cloned and expressed in various hosts, paving the way for tailored biocatalysts for specific ester production. nih.gov

Chemo-Enzymatic Cascade Approaches for Complex Structures

Chemo-enzymatic cascade reactions merge the advantages of chemical and biological catalysts to construct complex molecular architectures in a streamlined manner. These approaches are particularly effective for creating chiral compounds, which are crucial in pharmaceuticals and other bioactive molecules. Recent strategies in chemo-enzymatic synthesis often involve one of three main themes: late-stage functionalization of core structures, in situ generation of highly reactive intermediates, and the construction of complex cyclic scaffolds. nih.gov

A common application involves combining a chemical reaction, such as metal-catalyzed cross-coupling, with an enzymatic reduction. For example, chiral allylic alcohols have been synthesized by pairing a palladium-catalyzed Heck reaction with an enantioselective reduction of the resulting α,β-unsaturated ketone intermediate using an alcohol dehydrogenase (ADH). Similarly, chiral aromatic alcohols can be produced from non-activated alkenes through a chemo-enzymatic process, addressing a challenge for which generally applicable chiral catalysts are lacking.

One-pot cascade processes are highly efficient. For instance, the synthesis of chiral 3-substituted tetrahydroquinolines has been achieved by combining an ene reductase (ERED) and an imine reductase (IRED) in a biocatalytic cascade, followed by a chemical Buchwald–Hartwig cyclization. This method successfully produced the key intermediate for the antithrombotic drug argatroban on a gram scale with excellent enantioselectivity (>99% ee). Another innovative approach involves the in-situ production of hydrogen peroxide (H₂O₂) over a palladium-based catalyst, which is then used by an unspecific peroxygenase enzyme for the selective oxidation of cyclohexane, demonstrating a tandem chemo-bio system. acs.org

These integrated cascades underscore the power of combining enzymatic catalysis with chemical synthesis to achieve highly efficient and selective transformations under mild conditions. nih.gov

Kinetic Studies of Enzymatic Synthesis Processes

Understanding the kinetics of enzymatic reactions is crucial for optimizing the synthesis of β-keto esters. While the kinetics of transesterification are typically slow, requiring a catalyst, enzymes offer a mild and selective option. Lipases, in particular, have been widely used for the synthesis of chiral β-keto esters, which are valuable building blocks in natural product synthesis. google.com

Kinetic resolution, a key technique in this area, involves the use of enzymes like ketoreductases (KREDs) to selectively react with one enantiomer of a racemic mixture. researchgate.net Directed evolution techniques have been employed to enhance the efficiency of these enzymes. By creating mutant enzymes through random mutagenesis and high-throughput screening, researchers have increased catalytic efficiency by 3 to 5 times. researchgate.net In one study, an optimized multi-enzyme system achieved a 95.2% conversion rate for the synthesis of a chiral (R)-α-hydroxy acid from a α-keto acid within 4 hours, with an enantiomeric excess of 99.4%. researchgate.net

Synergistic effects have also been observed when using a combination of different enzymes. The reaction of alcohols with ethyl acetoacetate, catalyzed by a mixture of enzymes such as lipase from Candida antarctica (CALB) and proteases, resulted in significantly higher yields than when the enzymes were used individually. researchgate.net This enzymatic synergy allowed for the quantitative synthesis of various β-keto esters in 24 to 48 hours. researchgate.net

The table below summarizes the yields of β-keto esters from the transesterification of ethyl acetoacetate with various alcohols using a synergistic enzyme combination.

EntryAlcohol SubstrateReaction Time (h)Yield (%)
1Benzyl alcohol2496
2Cinnamyl alcohol2495
3Geraniol4889
41-Phenylethanol4893
5Furfuryl alcohol2494

Data sourced from a study on enzymatic synergism in β-keto ester synthesis. researchgate.net

These kinetic studies provide valuable insights for designing efficient, environmentally friendly biocatalytic processes for producing high-value chiral compounds. researchgate.net

Synthesis of this compound Derivatives and Analogues

Design and Development of Novel Structural Analogues

The synthesis of novel structural analogues of core molecules like 3-oxo esters is a cornerstone of medicinal chemistry, aiming to create compounds with improved properties. upenn.edu The β-keto ester motif itself is a versatile structural unit, containing both electrophilic and nucleophilic sites, making it a valuable starting point for diverse chemical transformations. acs.org

The synthesis of analogues often involves multi-step chemical reactions. For instance, in the creation of edaravone analogues, a known synthesis was modified by condensing phenylhydrazine with a 3-oxobutanoate derivative to yield a key intermediate. mdpi.com In another example, the synthesis of N-(3-Oxo-3,4-dihydro-2H-benzo nih.govmdpi.comoxazine-6-carbonyl)guanidines involved preparing a series of derivatives to explore their potential as Na+/H+ exchange inhibitors. nih.gov

Terpeno-heterocyclic molecular hybrids represent a promising class of novel analogues, combining the structural features of natural terpenes with heterocyclic fragments. mdpi.com These compounds are designed based on the principle that such hybridization can lead to high and selective biological activity. The synthesis of these molecules often starts from readily available natural products, such as (+)-sclareolide, which is derived from Clary sage. mdpi.com The process can involve steps like bromination of a ketoester intermediate followed by coupling with a heterocyclic compound, such as a pyridazinone derivative, under basic conditions. mdpi.com

The development of these novel analogues provides a platform for exploring new chemical space and identifying compounds with enhanced therapeutic potential.

Structure-Activity Relationship (SAR) Studies in Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogues, researchers can identify the key pharmacophores responsible for the desired effect. nih.gov

In a study of N-(2-oxo-3-oxetanyl)amides as enzyme inhibitors, researchers explored the role of the β-lactone ring and the amide side chain. nih.gov They synthesized a series of compounds to assess the stereoelectronic requirements near the lactone ring and to optimize the size and shape of the lipophilic tail of the amide moiety. nih.gov This led to the identification of potent and selective inhibitors.

For a series of 1,5-dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-one analogues designed to induce differentiation in leukemia cells, SAR studies revealed several key insights. mdpi.com It was found that an isopropyl group at the N-1 position provided the highest activity and lipophilicity-efficiency (LipE). mdpi.com Furthermore, substitution at the meta-position of an aryl group at the 8-position was necessary for activity, with sulphonamide and carbamate groups showing the highest potencies. mdpi.com

The table below presents SAR data for N-1 substituted analogues of a 1,5-dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-one hit compound.

AnalogueN-1 SubstituentEC₅₀ (µM)LipEMetabolic Stability (ER)
Hit Cmpd-H1.14.50.54
11-CH₂CF₃1.93.90.05
OXS007002-CH(CH₃)₂0.325.50.29
14-Phenyl0.224.90.35

EC₅₀ represents the concentration for 50% of maximal effect. LipE is Lipophilic Efficiency. ER is the metabolic extraction ratio. Data sourced from SAR studies on AML cell differentiation agents. mdpi.com

These SAR studies provide a rational basis for the design of next-generation compounds with improved potency and better pharmacokinetic profiles. nih.govmdpi.com

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing lipid molecules like Methyl 3-oxotetracosanoate. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical goal, whether it is qualitative identification or precise quantification.

Gas chromatography is a primary technique for the analysis of volatile or semi-volatile compounds. For long-chain esters such as this compound, GC provides high-resolution separation. The compound must be thermally stable and sufficiently volatile for this analysis.

Methodology: The analysis typically involves injecting a prepared sample into a GC system equipped with a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling point liquid coated on the column wall). For fatty acid methyl esters (FAMEs) and related compounds, columns with polar stationary phases are often preferred to achieve good resolution. bohrium.com

Flame Ionization Detection (FID): The Flame Ionization Detector (FID) is a widely used detector for organic compounds due to its high sensitivity, wide linear range, and robustness. measurlabs.comscioninstruments.com As the separated components elute from the column, they are burned in a hydrogen-air flame. youtube.com This combustion produces ions, generating an electrical current that is proportional to the mass of carbon atoms entering the flame, allowing for accurate quantification. scioninstruments.com While highly sensitive to hydrocarbons, the FID's response can be lower for highly functionalized molecules. rsc.org

Typical GC-FID Parameters for Long-Chain Ester Analysis: Below is a table summarizing typical conditions that could be adapted for the analysis of this compound.

ParameterTypical SettingPurpose
Column DB-FFAP or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)Provides separation based on polarity and boiling point, suitable for fatty acid derivatives. researchgate.net
Carrier Gas Helium or HydrogenTransports the sample through the column. youtube.com
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without thermal degradation. nih.gov
Oven Program Initial temp. 60-100°C, ramped to 240-280°CA temperature gradient is used to elute compounds with a wide range of boiling points, improving separation. s4science.atoup.com
Detector Flame Ionization Detector (FID)For sensitive quantification of organic analytes. measurlabs.com
FID Temperature 280-300 °CPrevents condensation of the eluting compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. basicmedicalkey.com It separates components based on their interactions with both a liquid mobile phase and a solid stationary phase. basicmedicalkey.com

Methodology: For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and organic solvents like acetonitrile (B52724) or methanol). nih.gov Separation occurs based on hydrophobicity, with more nonpolar compounds being retained longer on the column.

A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shape or peak splitting. chromforum.org This equilibrium can be influenced by the mobile phase composition and pH. Strategies to overcome this include adjusting the mobile phase pH to favor one tautomeric form, increasing the column temperature to accelerate the interconversion rate, or using specialized mixed-mode columns. chromforum.org

Typical HPLC Parameters for Keto Ester Analysis:

ParameterTypical SettingPurpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Separates compounds based on hydrophobicity. researchgate.net
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid)The gradient allows for the elution of compounds with varying polarities. mdpi.com
Flow Rate 1.0 mL/minControls the speed of the separation. researchgate.net
Detector UV Detector (at ~254 nm) or Evaporative Light Scattering Detector (ELSD)The keto-ester chromophore allows for UV detection. ELSD is a universal detector for non-volatile analytes. nih.govepa.gov
Column Temperature 30-40 °CCan be increased to improve peak shape by managing tautomerism. chromforum.orgmdpi.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the separation and qualitative analysis of lipid mixtures. rockefeller.eduresearchgate.net It is particularly useful for fractionating complex lipid extracts into different classes before more detailed analysis by GC or LC. researchgate.net

Methodology: TLC separates compounds based on their polarity. rockefeller.edu A sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. rockefeller.edu

For lipid analysis, a nonpolar mobile phase, such as a mixture of hexane, diethyl ether, and acetic acid, is commonly used. rockefeller.eduresearchgate.net In such a system, nonpolar lipids (like triglycerides) will travel further up the plate, while more polar lipids (like phospholipids) will remain closer to the origin. aocs.org this compound, being a moderately polar ester, would exhibit an intermediate retention factor (Rf value). Visualization can be achieved by spraying with reagents like phosphomolybdic acid followed by charring, or by exposure to iodine vapor, which reversibly binds to the compounds. rockefeller.eduaocs.org

The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate lipids from complex biological or environmental matrices and remove interfering substances. creative-proteomics.comchromatographytoday.com

Liquid-Liquid Extraction (LLE): Classic methods for total lipid extraction, such as the Folch and Bligh & Dyer techniques, are widely employed. chromatographytoday.comuu.nl These methods use a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract a broad range of lipids. uu.nl After extraction, a water wash is performed to induce phase separation, with the lipids partitioning into the lower chloroform layer. chromatographytoday.com

Solid-Phase Extraction (SPE): SPE is a common cleanup technique used to fractionate lipid extracts or remove non-lipid contaminants. creative-proteomics.comnih.gov The sample is passed through a cartridge containing a solid sorbent. By choosing the appropriate sorbent and elution solvents, specific lipid classes can be selectively isolated or impurities can be retained while the analyte of interest passes through.

Protein Precipitation (PPT): For biological samples like plasma or serum, protein precipitation is a crucial first step. creative-proteomics.comnih.gov This is often achieved by adding a water-miscible organic solvent like methanol or acetonitrile, which denatures and precipitates the proteins, allowing for their removal by centrifugation. creative-proteomics.com This process is simple, rapid, and helps to minimize matrix effects in subsequent analyses. creative-proteomics.comnih.gov

Mass Spectrometry (MS) for Definitive Structural Elucidation

Mass spectrometry is an indispensable tool for the structural confirmation of organic molecules. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering a high degree of certainty in compound identification.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. mpg.de High-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. chemguide.co.ukyoutube.com The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint that can be used for structural elucidation. mpg.de

For this compound, the fragmentation pattern in EI-MS would be dictated by the presence of the keto and ester functional groups and the long alkyl chain. Key fragmentation processes for β-keto esters include:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a dominant process. cdnsciencepub.comcdnsciencepub.com This can lead to the formation of an acylium ion, [CH₃CO]⁺ , resulting in a characteristic peak at m/z 43 .

McLafferty Rearrangement: A well-known rearrangement for carbonyl compounds, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. cdnsciencepub.comresearchgate.net This is a characteristic fragmentation pathway for β-keto esters. researchgate.net

Loss of Functional Groups: The molecular ion can lose neutral fragments such as the methoxy (B1213986) group (·OCH₃ , 31 Da) or methanol (CH₃OH , 32 Da) through rearrangement.

Alkyl Chain Fragmentation: The long C₂₀H₄₁ alkyl chain will undergo fragmentation, typically producing a series of hydrocarbon ions separated by 14 Da (CH₂ ).

Predicted Key Fragments for this compound (C₂₅H₄₈O₃, MW: 412.65):

m/z ValuePossible Fragment IdentityFragmentation Pathway
412 [M]⁺Molecular Ion
381 [M - OCH₃]⁺Loss of the methoxy radical from the ester group.
353 [M - C₃H₇O]⁺Cleavage between C4 and C5.
101 [CH₂(CO)OCH₃]⁺Cleavage at the C2-C3 bond.
87 [CH₃COCH₂CO]⁺Cleavage at the ester oxygen.
43 [CH₃CO]⁺Alpha-cleavage at the keto group.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the β-keto ester structure of this compound. cdnsciencepub.comcdnsciencepub.com

Computer-Assisted Mass Spectral Identification Systems (e.g., Probability Based Matching (PBM), Self-Training Interpretive and Retrieval System (STIRS))

Computer-assisted identification systems are crucial tools for interpreting the electron ionization (EI) mass spectra of unknown compounds. These systems operate by comparing the fragmentation pattern of an analyte to vast libraries of known spectra.

Probability Based Matching (PBM) is a widely used algorithm that identifies an unknown compound by matching its mass spectrum against a reference database. nih.gov For this compound, the PBM system would consider key structural features that influence fragmentation. The presence of the β-keto ester moiety would likely lead to characteristic fragmentation patterns, such as a McLafferty rearrangement, resulting in a prominent peak. whitman.edu The algorithm evaluates the probability that the observed spectrum matches a library spectrum, providing a ranked list of potential candidates. The accuracy of PBM is highly dependent on the presence of the unknown compound's spectrum, or that of a structurally similar compound, within the reference database. nih.gov

Self-Training Interpretive and Retrieval System (STIRS) takes a different approach. Instead of matching the entire spectrum, STIRS is designed to recognize specific structural subunits by identifying characteristic ion series and neutral losses in the mass spectrum. It correlates this data with a reference library that contains spectral features linked to specific substructures. For a molecule like this compound, STIRS would likely identify data classes corresponding to a long alkyl chain, a methyl ester group, and a ketone. By combining these identified substructures, the system can propose a complete structure, even if the compound itself is not in the library.

Application of Artificial Intelligence and Pattern Recognition Algorithms in MS Data Interpretation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass-to-charge ratios to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₂₅H₄₈O₃. HRMS would be used to experimentally measure the mass of its molecular ion and compare it to the calculated theoretical exact mass. This allows for unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds that may have the same nominal mass.

Table 1. Accurate Mass Determination of this compound by HRMS.
Molecular FormulaCalculated Exact Mass (Da)Nominal Mass (Da)Potential Isobaric Interferences (Same Nominal Mass)
C₂₅H₄₈O₃396.36035396C₂₄H₄₄O₄ (396.3240) C₂₇H₅₂O (396.4018)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. Through a series of one-dimensional and two-dimensional experiments, it is possible to map the carbon skeleton and determine the connectivity of all atoms in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound would exhibit several characteristic signals corresponding to the different types of protons. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are used to assign it to a specific part of the structure.

Table 2. Predicted ¹H NMR Spectral Data for this compound.
AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationStructural Group
a~3.75Singlet (s)3H-COOCH₃
b~3.45Singlet (s)2H-COCH₂CO-
c~2.55Triplet (t)2H-COCH₂CH₂-
d~1.60Multiplet (m)2H-COCH₂CH₂CH₂-
e~1.25Broad Singlet (br s)~36H-(CH₂)₁₈-
f~0.88Triplet (t)3H-CH₂CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. libretexts.org The spectrum for this compound would show distinct signals for the carbonyl carbons, the ester methyl carbon, and the carbons of the long alkyl chain. The chemical shifts are indicative of the type of carbon atom.

Table 3. Predicted ¹³C NMR Spectral Data for this compound.
AssignmentPredicted Chemical Shift (δ, ppm)Structural Group
C3~202.5Ketone Carbonyl (C=O)
C1~167.5Ester Carbonyl (COO)
-OCH₃~52.5Ester Methoxy Carbon
C2~49.5Methylene (B1212753) (-COCH₂CO-)
C4~43.0Methylene (-COCH₂CH₂-)
Alkyl Chain~22.7-34.0Methylene Carbons of Chain (-(CH₂)₂₀-)
C24~14.1Terminal Methyl Carbon (-CH₃)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the protons on C4 and C5, and sequentially along the entire length of the alkyl chain to the terminal methyl group. The protons of the methoxy group (a) and the active methylene (b) would not show COSY correlations as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is a powerful tool for confirming carbon and proton assignments. For example, the proton signal at ~3.45 ppm (b) would show a correlation cross-peak to the carbon signal at ~49.5 ppm (C2).

Table 4. Key Predicted HMBC Correlations for this compound.
Proton Signal (Assignment)Correlates to Carbon Signal (Assignment)Significance
-OCH₃ (a)C1 (Ester C=O)Confirms the methyl group is part of the ester.
-COCH₂CO- (b)C1 (Ester C=O) and C3 (Keto C=O)Confirms the methylene group is between the two carbonyls.
-COCH₂CH₂- (c)C2 (-COCH₂CO-) and C3 (Keto C=O)Connects the alkyl chain to the keto-ester moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present. For a β-keto ester like this compound, the spectra are dominated by features arising from its long aliphatic chain, the methyl ester group, and the crucial 3-oxo (ketone) functionality.

The analysis of the carbonyl (C=O) and ester (C-O) stretching vibrations is fundamental to the characterization of this compound. The IR spectrum, in particular, displays strong absorptions corresponding to these groups due to their significant dipole moments. orgchemboulder.comspectroscopyonline.com

The ester functional group gives rise to two prominent vibrational bands:

C=O Stretching (νC=O): The ester carbonyl stretch is one of the most intense bands in the IR spectrum. For saturated aliphatic esters, this absorption typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com Its high frequency is attributed to the electron-withdrawing nature of the adjacent oxygen atom.

C-O Stretching (νC-O): Esters also exhibit strong C-O stretching bands. These are typically found in the 1300-1000 cm⁻¹ region. uomustansiriyah.edu.iq The asymmetric C-O-C stretch, often appearing between 1230-1100 cm⁻¹, can be particularly useful for identification. spectroscopyonline.com

The ketonic carbonyl group also has a characteristic C=O stretching vibration:

C=O Stretching (νC=O): In saturated aliphatic ketones, this band is typically observed around 1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com The slight difference in position compared to the ester carbonyl allows for the potential distinction between the two C=O groups in the molecule.

The presence of these two distinct carbonyl bands, one for the ester and one for the ketone, is a hallmark of a β-keto ester in its keto form.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
EsterC=O Stretch1750 - 1735Strong
C-O Stretch1300 - 1000Strong
KetoneC=O Stretch~1715Strong
Methylene/MethylC-H Stretch2960 - 2850Strong
Methylene/MethylC-H Bend1470 - 1370Medium

This interactive table summarizes the primary vibrational bands expected for this compound.

The 3-oxo functionality introduces specific diagnostic features into the vibrational spectrum, although its interpretation can be complicated by keto-enol tautomerism. In the keto form, the most direct signature is the ketonic carbonyl (C=O) absorption band around 1715 cm⁻¹. orgchemboulder.com

However, β-keto esters can exist in equilibrium with their enol tautomer. In the solid state, some related β-keto acid esters have been found to exist predominantly in the enol form. wesleyan.edu In such a case, the ketonic C=O band at ~1715 cm⁻¹ would be absent or have very weak intensity. Instead, new bands characteristic of the enol would appear:

A broad O-H stretching band (from the enol) in the region of 3200-2500 cm⁻¹.

A C=C stretching band, typically around 1650-1600 cm⁻¹, due to the double bond of the enol form.

The ester carbonyl (C=O) band may shift to a lower frequency (e.g., 1730-1715 cm⁻¹) due to conjugation with the enol's C=C bond. orgchemboulder.com

Therefore, the presence and relative intensity of the ketonic C=O band versus the enol O-H and C=C bands serve as a crucial diagnostic tool to determine the predominant tautomeric form of this compound under the conditions of analysis.

Another diagnostic feature for the ketone group is the C-C-C stretching and bending vibrations involving the carbonyl carbon. For saturated ketones, an intense peak between 1230 and 1100 cm⁻¹ can be attributed to the C-C-C stretching vibration, which involves the two alpha-carbons stretching asymmetrically relative to the carbonyl carbon. spectroscopyonline.com This band, while potentially overlapping with ester C-O stretches, can provide confirmatory evidence for the 3-oxo group.

TautomerDiagnostic SignatureWavenumber Range (cm⁻¹)Notes
Keto FormKetone C=O Stretch~1715Strong, sharp absorption.
C-C-C Stretch1230 - 1100Medium to strong, confirms ketone backbone.
Enol FormO-H Stretch3200 - 2500Broad, indicates hydrogen-bonded enol.
C=C Stretch1650 - 1600Indicates enol double bond.
Conjugated Ester C=O1730 - 1715Ester carbonyl shifted to lower frequency.

This interactive table outlines the key diagnostic spectral signatures for identifying the keto and enol forms of the 3-oxo functionality.

X-ray Crystallography for Solid-State Structural Analysis (Inferred from related compounds)

In this arrangement, the molecules align themselves in parallel, forming extended sheets or bilayers. The long polymethylene chains (-(CH₂)ₙ-) are typically in an all-trans conformation to maximize van der Waals interactions, leading to efficient packing. The polar ester headgroups cluster together, segregated from the nonpolar aliphatic tails.

Powder X-ray diffraction (PXRD) is a key technique for analyzing such materials. The resulting diffraction patterns are characterized by a series of sharp peaks at low 2θ angles, which correspond to the repeating lamellar distance, or long spacing (d). researchgate.netmdpi.com For homologous series of long-chain esters, this long spacing is often a linear function of the number of carbon atoms in the aliphatic chain. nih.gov It is therefore inferred that this compound would adopt a similar crystalline bilayer structure. The presence of the 3-oxo group and the potential for keto-enol tautomerism in the solid state wesleyan.edu could introduce variations in the headgroup packing and tilt angle of the alkyl chains within the lamellae compared to simple n-alkyl esters.

Structural FeatureInferred Property for this compoundBasis of Inference
Crystal SystemLikely Monoclinic or OrthorhombicCommon for long-chain aliphatic compounds.
Molecular PackingLamellar Bilayer StructureX-ray diffraction data from related long-chain esters. nih.govresearchgate.net
Chain ConformationPredominantly all-transTo maximize packing efficiency and intermolecular forces.
Headgroup ArrangementPolar ester and keto groups segregated from nonpolar tailsChemical nature of the functional groups.
Expected PXRD PatternSeries of sharp peaks at low 2θ angles indicating the lamellar repeat distance.Characteristic of layered structures in long-chain compounds. mdpi.com

This interactive table summarizes the inferred solid-state structural properties of this compound based on data from analogous compounds.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations solve the fundamental equations of quantum mechanics to determine the electronic structure of a molecule. These methods are crucial for predicting molecular geometry, energetic stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. uchicago.edu For β-keto esters, DFT is effective for optimizing the molecular geometry to find the most stable conformation. nih.gov

DFT calculations can elucidate key electronic properties that govern the reactivity of methyl 3-oxotetracosanoate. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the keto and ester groups, indicating sites susceptible to electrophilic attack, while regions with positive potential would be prone to nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound The following data are representative values based on DFT studies of similar long-chain β-keto esters and are for illustrative purposes only.

PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating capability.
Energy of LUMO-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DMeasures the molecule's overall polarity.

For even greater accuracy, high-level ab initio methods such as Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are employed. aps.org These methods provide a more rigorous solution to the electronic Schrödinger equation compared to DFT and are often considered the "gold standard" in quantum chemistry for calculating energies. aps.orgnih.gov

Due to their high computational cost, CCSD(T) calculations are typically performed on smaller molecules or used to benchmark the results obtained from more efficient methods like DFT. nih.gov For a molecule the size of this compound, such calculations would be computationally demanding. However, they could be used on smaller fragments of the molecule to obtain highly accurate data on bond energies and reaction barriers, which can then be used to refine less computationally expensive models. mdpi.com

Quantum chemical calculations can map the potential energy surface (PES) for chemical reactions involving this compound. A PES is a multi-dimensional surface that represents the energy of a molecule as a function of its geometry. researchgate.net By locating transition states (saddle points on the PES) and reaction intermediates (local minima), chemists can elucidate detailed reaction mechanisms and calculate activation energies.

For this compound, this approach can be used to study reactions such as keto-enol tautomerization, hydrolysis, or palladium-catalyzed reactions that proceed via palladium enolates. nih.gov Understanding these pathways is essential for predicting the compound's stability and reactivity under various conditions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of dynamic processes. nih.gov

The long tetracosanoyl chain of this compound provides significant conformational flexibility. MD simulations are ideally suited to explore the vast conformational space of such molecules. acs.org By simulating the molecule over nanoseconds to microseconds, researchers can observe how the chain folds and flexes at a given temperature. researchgate.net

Key properties analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the simulation.

Root-Mean-Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms, highlighting flexible regions of the molecule, such as the terminus of the long alkyl chain. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule's conformation over time. acs.org

These analyses provide a comprehensive picture of the molecule's preferred shapes and its dynamic behavior in different environments, such as in a solvent or interacting with a surface. nih.gov

Table 2: Illustrative Conformational Properties from a Hypothetical MD Simulation The following data are representative of what an MD simulation might reveal about the dynamic behavior of a long-chain ester. These are not experimental values.

PropertyTypical Value/ObservationInterpretation
Radius of Gyration (Rg)Varies between 8-12 ÅIndicates fluctuations between extended and more compact folded states.
RMSF of Backbone CarbonsIncreases along the chain away from the ester groupShows higher flexibility at the tail end of the molecule.
Solvent Accessible Surface Area (SASA)Fluctuates with conformationRelates the exposure of different parts of the molecule to the solvent.

MD simulations are a cornerstone of modern drug design and molecular biology for studying how small molecules like this compound interact with biological targets such as enzymes or receptors. researchgate.netmdpi.com After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex and to observe the detailed intermolecular interactions. ajchem-a.commdpi.com

The simulation can reveal:

The stability and dynamics of hydrogen bonds formed between the ligand and the protein.

The role of hydrophobic interactions in stabilizing the complex.

Conformational changes in the protein or the ligand upon binding. mdpi.com

By analyzing the trajectory, researchers can calculate the binding free energy, which provides a quantitative estimate of the binding affinity. mdpi.com This information is critical for understanding the molecule's biological function, such as its role as a substrate or inhibitor for an enzyme involved in fatty acid metabolism. nih.gov

Structure Prediction and Cheminformatics Approaches

Cheminformatics leverages computational methods to analyze chemical and biological data, proving indispensable for elucidating structures, identifying biological targets, and predicting molecular properties.

Computer-Assisted Structure Elucidation (CASE) is a powerful method that uses software to determine a chemical structure from a collection of spectroscopic data. For a molecule like this compound, which may be isolated from a complex natural product mixture, CASE can rapidly and without bias propose the correct constitution from millions of possibilities.

The process begins with the input of experimental data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The software analyzes 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra to identify molecular fragments and their connections. metwarebio.com For this compound, the algorithm would identify key structural motifs based on their characteristic spectral signatures: a methyl ester group, a ketone, an active methylene (B1212753) group flanked by two carbonyls, and a long C21 alkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation) data is particularly crucial, as it reveals long-range (2-3 bond) correlations between protons and carbons. The CASE algorithm would use these correlations to piece together the identified fragments. For instance, an HMBC correlation from the methyl ester protons to the ester carbonyl carbon, and from the C2 methylene protons to both the ester (C1) and keto (C3) carbonyls, would unambiguously establish the head of the molecule. Further correlations would connect the rest of the long alkyl chain. Once all constraints from the spectroscopic data are applied, the software generates a list of candidate structures, which are then ranked to identify the most probable structure.

Table 1: Hypothetical NMR Data for this compound Used in CASE

Atom Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
-OCH₃3.73 (s)52.5C1
C1 (-COO-)-168.0-
C2 (-CH₂-)3.45 (s)49.0C1, C3, C4
C3 (-CO-)-203.0-
C4 (-CH₂-)2.55 (t)43.0C2, C3, C5
C5-C23 (-(CH₂)₁₉-)1.25 (m)23-32-
C24 (-CH₃)0.88 (t)14.1C22, C23

Virtual screening and molecular docking are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. taylorfrancis.comnih.gov This is crucial for identifying potential therapeutic applications. Molecular docking algorithms place the molecule (ligand) into the binding site of a protein and calculate a score that estimates the binding affinity. researchgate.netresearchgate.net

A plausible application for a long-chain β-keto ester is in the field of antibacterials, specifically as an inhibitor of quorum sensing. nih.govresearchgate.net Quorum sensing is a cell-to-cell communication process in bacteria that relies on signaling molecules. By blocking the receptors for these signals, such as the LasR protein in Pseudomonas aeruginosa, it's possible to disrupt bacterial virulence.

In a virtual screening study, the 3D structure of this compound would be docked against a library of potential protein targets. researchgate.netnih.govdoaj.org In a more targeted docking study, it would be evaluated against a specific protein like LasR. The simulation predicts the most stable binding pose and calculates a docking score, indicating the strength of the interaction. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These studies can prioritize the molecule for further experimental testing as a potential antibacterial agent. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound

Protein TargetOrganismDocking Score (kcal/mol)Key Interacting Residues
LasR Quorum Sensing ReceptorPseudomonas aeruginosa-8.5Trp60, Tyr56, Ser129
Fatty Acid Synthase (FAS)Staphylococcus aureus-7.9Val188, Ile204, Met207
Lanosterol 14α-demethylaseCandida albicans-9.1Tyr132, His377, Phe233

Computational models can predict the chemical reactivity and stereoselectivity of reactions involving this compound, providing insights that are difficult to obtain experimentally. researchgate.net Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.govnih.gov By calculating conceptual DFT descriptors, one can identify the most reactive sites in the molecule. For instance, Fukui functions and the dual descriptor can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, these calculations would likely confirm that the C3 keto-carbonyl carbon and the C1 ester-carbonyl carbon are the primary electrophilic sites. mdpi.com

Predicting stereoselectivity—the preference for the formation of one stereoisomer over another—is a significant challenge because it often depends on very small energy differences between competing reaction pathways. arxiv.org Machine learning has emerged as a powerful tool to address this. bohrium.comarxiv.org For a reaction such as the asymmetric reduction of the C3 ketone to a hydroxyl group, a machine learning model (e.g., Random Forest or Neural Network) could be developed. arxiv.orgbohrium.com This model would be trained on a large dataset of similar β-keto esters with known reaction outcomes (enantiomeric excess) under various conditions (catalyst, solvent, temperature). researchgate.net By learning the complex relationships between the substrate's structural features and the reaction conditions, the model could then predict the stereochemical outcome for this compound with high accuracy. semanticscholar.org

Table 3: Hypothetical Conceptual DFT Reactivity Indices for this compound

Atomic SiteDescriptorCalculated ValueInterpretation
C1 (Ester Carbonyl)Fukui (f+)0.18Susceptible to nucleophilic attack
C2 (Methylene)Fukui (f-)0.25Susceptible to electrophilic attack (as enolate)
C3 (Keto Carbonyl)Fukui (f+)0.22Highly susceptible to nucleophilic attack

Force Field Development and Multiscale Modeling Methodologies

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, but their accuracy is entirely dependent on the quality of the underlying force field. acs.orgsemanticscholar.org A force field is a set of parameters and equations that describe the potential energy of a system of atoms. nih.gov While general-purpose force fields like the General Amber Force Field (GAFF) exist, they may not accurately represent specialized molecules like long-chain lipids. nih.gov

For a molecule like this compound, a dedicated force field is necessary for accurate simulations. This involves developing or refining parameters for bond lengths, angles, dihedral angles (which control conformational changes), and non-bonded interactions (van der Waals and electrostatic). acs.org Specialized lipid force fields like AMBER's Lipid14 and Lipid21 serve as a foundation, providing robust parameters for the long alkyl chain that are optimized to reproduce experimental properties like density and phase transition temperatures. acs.orgacs.orgarxiv.org These would be combined with carefully parameterized terms for the β-keto ester headgroup.

Table 4: Key Components of a Molecular Mechanics Force Field

Interaction TermDescriptionParameters to be Defined
Bond StretchingEnergy associated with stretching or compressing a covalent bond.Force constant (k_b), Equilibrium bond length (r₀)
Angle BendingEnergy required to bend the angle between three bonded atoms.Force constant (k_θ), Equilibrium angle (θ₀)
Dihedral TorsionEnergy associated with rotation around a central bond.Barrier height (V_n), Periodicity (n), Phase angle (γ)
van der WaalsShort-range attractive and repulsive forces between non-bonded atoms.Lennard-Jones radius (σ), Well depth (ε)
ElectrostaticCoulombic interaction between atoms with partial charges.Partial atomic charges (q)

Future Directions in Methyl 3 Oxotetracosanoate Research

Unveiling Novel and Undiscovered Biological Roles and Pathways

The biological significance of Methyl 3-oxotetracosanoate is an area ripe for exploration. As an intermediate in fatty acid metabolism, it is likely involved in various cellular processes. Future research should focus on its potential roles in energy metabolism, cell signaling, and as a biosynthetic precursor. Very-long-chain fatty acids (VLCFAs), which are structurally related to tetracosanoic acid, are known to be crucial components of cellular lipids and precursors for signaling molecules. nih.govsemanticscholar.org Investigations into the metabolic pathways of this compound could reveal its connections to diseases such as metabolic syndromes, neurological disorders, and skin conditions, where VLCFA metabolism is often dysregulated. nih.gov

Elucidating its role in fatty acid elongation and β-oxidation will be critical. aocs.orgbrainkart.com Understanding how the presence of the 3-oxo group influences its metabolic fate compared to its saturated counterpart, methyl tetracosanoate, will be a key question to address. This could involve tracing the metabolic conversion of this compound within cellular systems to identify its downstream products and interacting protein partners.

Development of Advanced Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability

Current synthetic methods for producing β-keto esters, such as the Claisen condensation, provide a foundational approach. jove.com However, future research will need to focus on developing more advanced synthetic routes for this compound that are not only efficient but also align with the principles of green chemistry. This includes maximizing atom economy, minimizing waste, and utilizing renewable starting materials.

One promising avenue is the exploration of novel catalytic systems that can facilitate the synthesis under milder conditions and with higher selectivity. nih.gov Methodologies that avoid the use of stoichiometric strong bases and harsh reaction conditions would be a significant step forward. Furthermore, developing synthetic strategies that allow for the precise introduction of functional groups onto the long alkyl chain could open up possibilities for creating novel derivatives with tailored properties. The synthesis of β-keto esters from renewable resources, such as fatty acids and Meldrum's acid, presents a sustainable alternative to traditional methods.

Integration of High-Throughput Analytical Techniques for Comprehensive Profiling

A significant bottleneck in understanding the roles of specific lipids like this compound is the analytical challenge of detecting and quantifying them within complex biological matrices. Future research will heavily rely on the integration of high-throughput analytical techniques. chromatographyonline.comnih.govplos.orgnih.gov Advanced mass spectrometry (MS)-based lipidomics platforms, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will be instrumental. tandfonline.comresearchgate.netnih.govmdpi.com These techniques offer the sensitivity and specificity required to profile this compound and its metabolites in various biological samples.

Developing targeted analytical methods for this compound will be crucial for accurate quantification. The fragmentation patterns of β-keto esters in mass spectrometry can be complex, and a thorough understanding of these patterns for long-chain variants is necessary for unambiguous identification. cdnsciencepub.comacs.orgresearchgate.netacs.org High-throughput screening methods will also be essential for exploring the effects of various stimuli on the cellular levels of this compound, providing insights into its regulation and function.

Synergistic Computational-Experimental Approaches for Deeper Structure-Function Relationship Understanding

To fully grasp the functional significance of this compound, a synergistic approach combining computational modeling and experimental validation is necessary. Molecular modeling can provide insights into the three-dimensional structure of the molecule and how it interacts with enzymes and other biological targets. Understanding the relationship between the structure of long-chain esters and their physicochemical properties is fundamental to predicting their behavior in biological systems. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activities of this compound and its derivatives. nih.gov These computational predictions can then guide experimental studies, making the research process more efficient and targeted. For example, docking simulations could identify potential protein binding partners, which can then be validated through biochemical assays. This integrated approach will be pivotal in deciphering the specific functions of this long-chain β-keto ester.

Exploration of Enzymatic Pathways for Sustainable Bioproduction and Biotransformation Applications

Harnessing enzymatic pathways offers a promising avenue for the sustainable production and modification of this compound. Biocatalysis, using isolated enzymes or whole-cell systems, can provide highly selective and environmentally friendly alternatives to traditional chemical synthesis. google.com Lipases, for instance, have been successfully used in the transesterification of β-keto esters. google.comgoogle.com

Future research could focus on identifying or engineering enzymes, such as polyketide synthases (PKSs) or fatty acid synthases (FASs), that can produce this compound or its precursors. nih.govwikipedia.orgnih.govresearchgate.net These enzymatic systems are known for their ability to construct complex molecules from simple building blocks with high precision. Furthermore, exploring the biotransformation of readily available fatty acids into this compound using microbial systems could provide a cost-effective and sustainable production route. researchgate.net This approach not only aligns with green chemistry principles but also opens the door to producing novel derivatives through metabolic engineering.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-oxotetracosanoate, and how are they optimized for yield?

  • Methodological Answer : this compound is typically synthesized via esterification of tetracosanoic acid derivatives followed by oxidation at the C3 position. For example, the esterification of tetracosanoic acid with methanol under acid catalysis (e.g., H₂SO₄) forms methyl tetracosanoate, which is then oxidized using reagents like pyridinium chlorochromate (PCC) to introduce the ketone group. Reaction conditions (temperature, solvent, catalyst) must be carefully controlled to avoid side reactions, such as over-oxidation or ester hydrolysis . Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of oxidizing agents .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Structural characterization employs a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For instance, the ketone group at C3 is confirmed via IR absorption at ~1700 cm⁻¹ (C=O stretch) and ¹³C NMR signals at ~200 ppm. High-resolution MS (HRMS) validates the molecular formula (C₂₅H₄₈O₃), while purity is assessed via HPLC with a C18 column and UV detection at 210 nm .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) in a cool (2–8°C), dry environment to prevent hydrolysis or oxidation. Use chemical fume hoods during handling to avoid inhalation, and wear nitrile gloves and safety goggles. Incompatible with strong bases or oxidizing agents; spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Contradictions in data often arise from impurities or variations in analytical methods. To address this:

  • Purify the compound via recrystallization (e.g., using hexane/ethyl acetate mixtures) or column chromatography.
  • Cross-validate melting points using differential scanning calorimetry (DSC) and solubility profiles via phase-solubility studies.
  • Compare results with peer-reviewed studies that specify purity levels (e.g., ≥98% by HPLC) and solvent systems .

Q. What strategies are effective for scaling up this compound synthesis while maintaining reproducibility?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Use flow chemistry systems to control exothermic oxidation steps, or employ high-shear mixers in batch reactors. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Design-of-experiments (DoE) methodologies (e.g., factorial designs) identify critical parameters (e.g., temperature, catalyst loading) affecting yield and reproducibility .

Q. How can this compound be utilized as a precursor in lipid membrane studies?

  • Methodological Answer : Its long alkyl chain and ketone group make it suitable for synthesizing lipid analogs. For example:

  • Incorporate into liposomes via thin-film hydration to study membrane permeability.
  • Functionalize the ketone group via reductive amination to attach fluorescent probes for imaging studies.
  • Validate membrane integration using differential scanning calorimetry (DSC) or Langmuir-Blodgett trough experiments .

Methodological Considerations

Q. What analytical techniques are most robust for quantifying this compound in complex matrices?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility for accurate quantification. Alternatively, liquid chromatography-tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode improves sensitivity in biological samples. Calibration curves should use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How do researchers address instability of this compound in aqueous environments?

  • Answer : Stabilize the compound by formulating it in non-polar solvents (e.g., chloroform) or lipid-based nanoparticles. For in vitro studies, use buffer systems with low water activity (e.g., containing 10% DMSO) and conduct experiments under nitrogen atmosphere to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.